1-Azidobut-2-yne
Overview
Description
1-Azidobut-2-yne is an organic compound characterized by the presence of an azide group (-N₃) attached to a butyne backbone. This compound is notable for its unique structure, which combines the reactivity of both azides and alkynes, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azidobut-2-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 1-Azidobut-2-yne undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted by nucleophiles in S_N2 reactions, leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Cycloaddition: Typically involves the use of copper(I) catalysts in the presence of a base.
Substitution: Utilizes azide salts like sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Employs reducing agents like LiAlH₄ or hydrogen gas with a palladium catalyst.
Major Products:
Cycloaddition: Forms triazoles.
Substitution: Produces primary amines.
Reduction: Yields primary amines with the release of nitrogen gas.
Scientific Research Applications
1-Azidobut-2-yne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azidobut-2-yne primarily involves its reactivity as an azide and alkyne. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and material science. The alkyne group can participate in various addition reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Propargyl Azide: Similar in structure but lacks the extended carbon chain of 1-Azidobut-2-yne.
1-Azido-2-propyne: Another azido-alkyne compound with a shorter carbon chain.
Uniqueness: this compound’s unique combination of an azide and an alkyne group in a single molecule provides it with distinct reactivity and versatility compared to other similar compounds. Its ability to undergo both cycloaddition and substitution reactions makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-azidobut-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESGWULSKETGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575992 | |
Record name | 1-Azidobut-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105643-77-4 | |
Record name | 1-Azidobut-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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